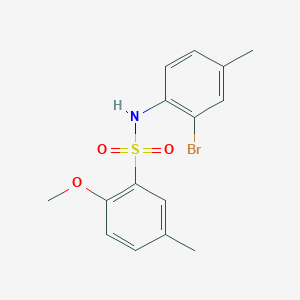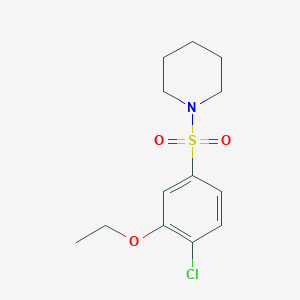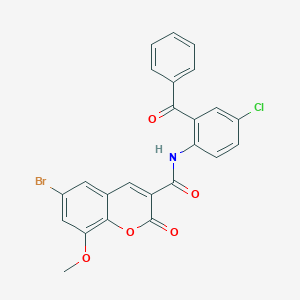
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and γ-aminobutyric acid (GABA). It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and purify. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline. One direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Synthesemethoden
The synthesis of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride and tetrahydroisoquinoline in the presence of a base. The reaction yields the desired product in good yield and purity. This method has been optimized to produce the compound on a large scale for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
Produktname |
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline |
|---|---|
Molekularformel |
C16H16FNO2S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-(4-fluoro-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16FNO2S/c1-12-10-15(6-7-16(12)17)21(19,20)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11H2,1H3 |
InChI-Schlüssel |
KTEJUHILHOAZSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F |
Löslichkeit |
0.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)







![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)